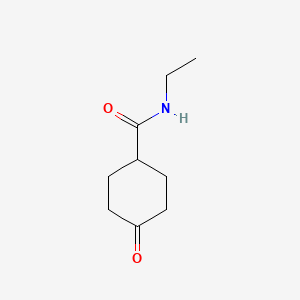

N-ethyl-4-oxocyclohexanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-oxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-10-9(12)7-3-5-8(11)6-4-7/h7H,2-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFOBSMNLFNEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current Research Landscape and Significance of N Ethyl 4 Oxocyclohexanecarboxamide in Organic Chemistry

Evolution of Synthetic Strategies for Cyclohexanecarboxamide (B73365) Scaffolds

The synthesis of cyclohexanecarboxamide scaffolds has evolved from classical methods to more sophisticated and efficient protocols. Early approaches often involved the multi-step conversion of cyclohexanecarboxylic acids to their corresponding acid chlorides, followed by amination. While effective, these methods can sometimes be limited by the availability of starting materials and the use of harsh reagents.

More contemporary strategies often employ coupling reagents to facilitate the direct formation of the amide bond between a cyclohexanecarboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective for the amidation of a variety of carboxylic acids, including those with functionalized backbones. nih.gov This approach offers milder reaction conditions and broader substrate scope.

Another synthetic route involves the direct amidation of esters. For instance, N-ethyl-4-oxocyclohexanecarboxamide can be synthesized from its precursor, ethyl 4-oxocyclohexanecarboxylate (B1232831), by reaction with ethylamine (B1201723). This transamidation is often carried out at elevated temperatures or with the use of a catalyst to drive the reaction to completion.

Furthermore, the synthesis of N-substituted cyclohexanecarboxamides has been achieved through the reaction of cyclohexanecarbonyl chloride with a primary amine. mdpi.com This method is particularly useful for generating a diverse library of amide derivatives for screening purposes. The choice of the synthetic route often depends on the desired substitution pattern on the cyclohexyl ring and the nature of the amine.

Importance of this compound in Contemporary Chemical Synthesis

While extensive research on this compound itself is not widely documented, its significance can be inferred from the utility of its precursor, ethyl 4-oxocyclohexanecarboxylate, and the versatile functionalities present in the target molecule. Ethyl 4-oxocyclohexanecarboxylate is a known intermediate in the synthesis of various compounds, including dopamine (B1211576) agonists and the antifibrinolytic agent tranexamic acid. fishersci.caresearchgate.net

The this compound molecule possesses two key reactive sites: the ketone and the secondary amide. The ketone at the 4-position can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to introduce a second nitrogen-containing group, and various olefination reactions. The secondary amide is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H proton can also be deprotonated to form an amidate, which can participate in further reactions.

This dual functionality makes this compound a valuable building block for the synthesis of more complex molecules. It can serve as a scaffold to which additional functional groups and ring systems can be appended, leading to the generation of diverse molecular architectures.

Below is a data table of the precursor, ethyl 4-oxocyclohexanecarboxylate:

| Property | Value |

| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 17159-79-4 |

| Appearance | Clear colorless to yellow liquid |

The data in this table is sourced from multiple references. fishersci.canih.govfda.gov

Interdisciplinary Research Contexts for this compound Studies

The cyclohexanecarboxamide motif is a common feature in many biologically active compounds. While specific interdisciplinary studies on this compound are limited in publicly available literature, the potential for its application in medicinal chemistry and materials science is noteworthy.

In the realm of medicinal chemistry, N-substituted cyclohexanecarboxamides are explored for a variety of therapeutic targets. The ability to readily modify both the cyclohexyl ring and the amide substituent allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The presence of a keto group in this compound provides a handle for the introduction of pharmacophoric features.

In materials science, amide-containing compounds are known to participate in hydrogen bonding, which can lead to the formation of ordered supramolecular structures. The specific stereochemistry and functionalization of the cyclohexyl ring in derivatives of this compound could be exploited to design new materials with interesting properties, such as liquid crystals or functional polymers.

While direct research on this compound is not extensive, its structural features and the proven utility of the cyclohexanecarboxamide scaffold suggest its potential as a valuable tool in various fields of chemical research.

Advanced Synthetic Methodologies for N Ethyl 4 Oxocyclohexanecarboxamide and Analogues

Classical and Modern Amidation Approaches for the Cyclohexanecarboxamide (B73365) Moiety

The formation of the amide bond is the cornerstone of synthesizing N-ethyl-4-oxocyclohexanecarboxamide. This can be achieved by reacting a carboxylic acid derivative with an amine, a reaction that has evolved from high-temperature condensations to sophisticated, catalyzed processes.

Reaction of Cyclohexanone (B45756) Derivatives with Amine Sources

While direct amidation typically involves a carboxylic acid and an amine, synthetic routes can also utilize ketone functionalities. For instance, related compounds can be synthesized through the reductive amination of a keto acid. A relevant synthetic pathway starts from ethyl 4-oxocyclohexane-1-carboxylate, which is first converted into its cyanohydrin using sodium cyanide. nih.govchemicalbook.com This intermediate can then undergo dehydration and subsequent reductive amination. nih.govchemicalbook.com In this process, a catalyst such as Raney nickel is used in the presence of an amine source, like methanolic ammonium (B1175870) hydroxide (B78521), to introduce the amino group while reducing the cyano group. nih.govchemicalbook.com This strategy highlights how the ketone on the cyclohexane (B81311) ring can be a handle for introducing nitrogen-containing functionalities, which can then be part of the final amide-containing target molecule or its analogues.

Amidation of 4-Oxocyclohexanecarboxylic Acid Derivatives

The most direct route to this compound involves the condensation of 4-oxocyclohexanecarboxylic acid or its corresponding ester, ethyl 4-oxocyclohexanecarboxylate (B1232831), with ethylamine (B1201723). chemicalbook.com The direct thermal condensation of a carboxylic acid and an amine is possible but generally requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium carboxylate salt. guidechem.com This method is typically limited to simple, robust substrates due to the harsh conditions. guidechem.comtcichemicals.com

Modern approaches focus on catalytic methods to achieve this transformation under milder conditions. The use of Lewis acid catalysts, for example, can activate the carboxylate, making it more electrophilic and allowing the reaction to proceed at lower temperatures. tcichemicals.com

Utilisation of Coupling Agents in Amide Bond Formation (e.g., EDCl/HOBt)

To avoid the high temperatures of thermal condensation, chemical activating agents, or coupling agents, are widely used. guidechem.com These reagents convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine. A classic and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). guidechem.com This system generates a highly reactive ester intermediate, which then undergoes nucleophilic attack by the amine to form the amide bond with high efficiency and under mild conditions. The use of stoichiometric coupling agents generates byproducts that need to be removed from the reaction mixture. guidechem.com

Below is a table of common coupling agents used in amide bond formation.

| Coupling Agent/System | Description | Byproducts |

| EDC / HOBt | A carbodiimide (B86325) and additive system that forms a reactive ester, minimizing side reactions and racemization. | Water-soluble urea (B33335) derivative, HOBt is regenerated. |

| DCC / HOBt | Dicyclohexylcarbodiimide (B1669883) is another common carbodiimide, but its urea byproduct is poorly soluble. | Dicyclohexylurea (DCU), HOBt is regenerated. |

| HATU | A phosphonium- or aminium-based reagent that offers high reactivity and fast reaction times. | Guanidinium or phosphonium (B103445) byproducts. |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | A novel coupling agent effective for the amidation of various carboxylic acids with amines in the presence of a base like potassium carbonate. | 4,5-Dichloropyridazin-3(2H)-one. rsc.org |

Catalyst Systems in Amide Synthesis (e.g., 4-dimethylaminopyridine)

Catalytic direct amidation represents a greener and more atom-economical approach. guidechem.comsigmaaldrich.com Catalysts can facilitate the reaction without the need for stoichiometric activating agents. 4-Dimethylaminopyridine (B28879) (DMAP) is a well-known catalyst, often used in acylation reactions. It functions as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the amine.

Recent research has expanded the range of catalysts for direct amidation, focusing on metals and organocatalysts to promote the dehydration of the carboxylic acid and amine. guidechem.com

The table below summarizes some modern catalytic systems.

| Catalyst System | Description | Typical Conditions |

| Boric Acid Derivatives | Phenylboronic acid and other boron-based catalysts can facilitate amide bond formation, likely via a boronic ester or anhydride (B1165640) intermediate. tcichemicals.com | High temperature, often with water removal. |

| Titanium Tetrafluoride (TiF₄) | An effective Lewis acid catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. chegg.com | 5-10 mol% catalyst loading, refluxing toluene (B28343). chegg.com |

| Niobium Pentoxide (Nb₂O₅) | A reusable, heterogeneous Lewis acid catalyst that demonstrates high activity for the direct amidation of carboxylic acids and esters. | Solvent-free or high-boiling solvent conditions. |

| Zirconium-based Catalysts | Zirconium(IV) compounds have been shown to catalyze the direct amidation of carboxylic acids and amines. | High temperatures. |

Multi-step Synthetic Routes to this compound and Related Compounds

Beyond single-step amidation, multi-step sequences are often necessary, especially when starting from more readily available precursors.

Preparation from Ethyl 2-oxocyclohexanecarboxylate

A potential synthetic pathway for this compound involves starting from an isomer of its precursor, ethyl 2-oxocyclohexanecarboxylate. The synthesis of this specific starting material is well-documented.

One common method for preparing ethyl 2-oxocyclohexanecarboxylate is the acylation of cyclohexanone. chemicalbook.comguidechem.com In a typical procedure, cyclohexanone is reacted with diethyl carbonate in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.comguidechem.com The mixture is heated to reflux, leading to the formation of the desired β-keto ester with reported yields around 80%. chemicalbook.comguidechem.com Another established route to this class of compounds is the Dieckmann cyclization of a suitable linear diester.

Synthesis from 4-Oxocyclohexanecarboxylic Acid Intermediates

The most direct route to this compound is the reaction between 4-oxocyclohexanecarboxylic acid and ethylamine. This transformation, a standard amidation, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common activation strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 4-oxocyclohexanecarbonyl chloride. This intermediate readily reacts with ethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Use of Coupling Agents: Peptide coupling agents are widely used to promote amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for an efficient reaction with ethylamine to form the desired amide.

Alternatively, the synthesis can commence from an ester of the acid, such as ethyl 4-oxocyclohexanecarboxylate. chemicalbook.comnih.gov This starting material, a liquid at room temperature, can undergo direct aminolysis with ethylamine, although this may require elevated temperatures or catalysts to proceed at a practical rate. chemicalbook.com The parent acid, 4-oxocyclohexanecarboxylic acid, is a solid with a melting point of 67-71 °C. sigmaaldrich.com

Reductive Amination Strategies for N-Alkylation (Conceptual Analogy)

While not a direct method for synthesizing the amide itself, reductive amination is a powerful and highly relevant strategy for forming the N-alkyl bond in related amine analogues. wikipedia.org This process is conceptually analogous to the formation of the N-ethyl group and is a cornerstone of modern amine synthesis due to its efficiency and control, often avoiding the over-alkylation issues seen with direct alkylation using alkyl halides. masterorganicchemistry.comresearchgate.net

The reaction proceeds in two main stages:

Imine Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under mildly acidic or neutral conditions to form an imine (or iminium ion) intermediate. wikipedia.org In the context of the 4-oxocyclohexane core, the ketone group would react with an amine.

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent. masterorganicchemistry.com

This methodology is extremely versatile for installing a wide variety of alkyl groups onto a nitrogen atom. masterorganicchemistry.com A judicious choice of a selective reducing agent allows the reaction to be performed in a single pot (in situ). acsgcipr.org

Below is a table of common reducing agents used in reductive amination. masterorganicchemistry.comacsgcipr.org

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Can selectively reduce imines in the presence of aldehydes; concerns may arise over cyanide in waste streams. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A common, milder alternative to NaBH₃CN, avoiding cyanide use. masterorganicchemistry.comacsgcipr.org |

| Sodium Borohydride (B1222165) | NaBH₄ | A general-purpose reducing agent, sometimes used with acid catalysts to increase the rate of imine reduction. acsgcipr.org |

| Catalytic Hydrogenation | H₂ with metal catalyst (e.g., Pd/C) | A "green" chemistry approach using hydrogen gas and a heterogeneous or homogeneous catalyst. wikipedia.orgacsgcipr.org |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates precise control over various reaction parameters.

Temperature and pH Control

Temperature and pH are critical variables that can significantly influence reaction rate and the formation of impurities. In related syntheses involving cyclohexanone derivatives, careful control of these factors has proven essential for success, particularly during scale-up. acs.org

For instance, in the oxidation of a cyclohexanol (B46403) to a cyclohexanone, increasing the amount of an oxidizing agent improved the yield, but excessive amounts were redundant. acs.org More critically, the reaction was found to be most effective within a pH range of 8 to 9. More basic conditions led to the detection of several impurities, and the risk of epimerization (a change in stereochemistry) at the carbon adjacent to the carbonyl group is a known concern under strongly basic conditions. acs.org For exothermic steps, such as the addition of reagents, maintaining a low temperature (e.g., 0–10 °C) is crucial to control the reaction rate and prevent side reactions. acs.org

Table: Effect of pH on Impurity Formation in a Related Cyclohexanone Synthesis Data derived from findings in a similar chemical system. acs.org

| pH Range | Observed Outcome |

| 8 - 9 | Effective conversion, minimal impurities detected. |

| > 9 | Increased formation of several impurities. |

Solvent Selection and Optimization

The choice of solvent is paramount as it affects reactant solubility, reaction rate, and ease of product isolation. In a study focused on producing a related N-ethyl aniline (B41778) derivative, a mixed solvent system of toluene and N,N-dimethyl-dodecylamine was employed, with the reaction carried out under reflux for 9 hours. researchgate.net The product was then efficiently isolated by precipitation from the reaction mixture through the addition of acetone (B3395972). researchgate.net

For the synthesis of this compound, various solvents could be considered depending on the specific synthetic step:

Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are common for amidation reactions using coupling agents.

Acetonitrile (B52724) (CH₃CN): Used as a solvent in related syntheses involving cyclohexanone intermediates. acs.org

Alcohols (e.g., Methanol): Can be used in reductive amination steps or for aminolysis of an ester. derpharmachemica.com

Toluene: Effective for reactions that require higher temperatures or azeotropic removal of water. researchgate.net

Optimization involves screening various solvents to find the best balance between reaction efficiency and product purification. The use of recycled solvent has also been shown to promote yield in some processes, increasing it from 85% to 90%. researchgate.net

Scale-up Considerations in Production Methodologies

Transitioning a synthetic procedure from the laboratory bench to large-scale production introduces significant challenges. A process for a complex cyclohexane derivative was successfully scaled up to a 10 kg batch, highlighting key considerations applicable to the production of this compound. acs.org

Key scale-up considerations include:

Heat Management: Exothermic reactions require robust cooling systems to maintain the optimal temperature and prevent runaway reactions.

Reagent Stoichiometry: On a large scale, optimizing the molar equivalents of reagents is crucial for cost-effectiveness and minimizing waste. In one study, increasing an aqueous oxidant from 1.2 to 1.35 equivalents boosted yield by ~10%, while 1.5 equivalents proved excessive. acs.org

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is vital for maintaining reaction homogeneity and achieving consistent results.

Process Safety: A thorough hazard analysis is required to manage the risks associated with large quantities of chemicals and energetic reactions.

Purification Techniques for this compound

The final stage of synthesis is the purification of the crude product to achieve the desired level of purity. For a solid compound like this compound, several standard techniques are applicable.

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. In a related synthesis, a final product was purified by recrystallization from an acetone-water mixture. derpharmachemica.com

Precipitation: As demonstrated in the synthesis of an N-ethyl-aniline derivative, the product can sometimes be precipitated from the reaction solvent by adding a less-polar or "anti-solvent." The addition of acetone to a toluene-based reaction mixture effectively crashed out the product. researchgate.net

Column Chromatography: For achieving very high purity, especially at the laboratory scale, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is passed through a column of silica gel, and a solvent or solvent gradient (eluent) is used to separate the components based on their differing polarities.

Washing: The crude solid may be washed with appropriate solvents to remove specific impurities before final purification.

The choice of purification method depends on the scale of the reaction and the nature of the impurities present.

Column Chromatography Applications

Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. For this compound and related structures, silica gel is the most common stationary phase.

The process begins with the careful selection of a solvent system (mobile phase), which is crucial for achieving effective separation. researchgate.net This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. researchgate.net For compounds like this compound, which contains both a polar amide group and a relatively non-polar cyclohexanone ring, solvent systems are often mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). researchgate.netresearchgate.net

The column is typically prepared by creating a slurry of silica gel in the chosen eluent and pouring it into the glass column, or by carefully dry-packing the silica gel, followed by equilibration with the solvent. researchgate.netgoogle.com The crude product is then loaded onto the column, either dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel (dry loading). google.comresearchgate.net The eluent is then passed through the column under positive pressure (flash chromatography) or gravity, and fractions are collected sequentially. researchgate.netresearchgate.net

In the context of purifying analogues such as ethyl 2-oxocyclohexanecarboxylate derivatives, which share the core keto-ester functionality, specific solvent systems have been documented. For instance, mixtures of iso-hexane/ethyl acetate or n-pentane/ether are effective. researchgate.net For basic, nitrogen-containing compounds, the silica gel's acidic nature can cause poor separation or degradation. youtube.com This can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) to the eluent or by using an amine-functionalized silica column. youtube.com

Table 1: Column Chromatography Parameters for this compound Analogues

| Compound | Stationary Phase | Eluent System | Rf Value |

|---|---|---|---|

| Ethyl 1-chloro-2-oxocyclohexanecarboxylate researchgate.net | Silica Gel | iso-hexane / ethyl acetate (30:1) | 0.07 |

| Ethyl 1-chloro-2-oxocyclopentanecarboxylate researchgate.net | Silica Gel | n-pentane / ether (10:1) | 0.1 |

| Ethyl 5-(tert-butyl)-1-chloro-2-oxocyclohexanecarboxylate researchgate.net | Silica Gel | iso-hexane / ethyl acetate (30:1) | 0.17 / 0.1 |

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. For amides, which can be polar, solvents like water, ethanol (B145695), or acetone, or mixtures thereof, are often effective.

In a documented purification of an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids, an analogue of the target compound, a mixed solvent system was employed effectively. google.com The crude mixture was purified by recrystallization from an acetone-water mixture (in a 4:3 ratio) to yield the pure trans-isomer, which is the active pharmaceutical ingredient known as Tranexamic acid. google.com This example highlights how a carefully selected solvent mixture can be used to isolate a specific isomer from a mixture.

Table 2: Recrystallization Parameters for this compound Analogues

| Compound | Solvent System | Ratio (v/v) | Outcome |

|---|

Distillation and Vacuum Drying Methods

Distillation and vacuum drying are methods primarily used to remove volatile impurities or residual solvents from a purified product.

Distillation is a process of separating components from a liquid mixture by selective boiling and condensation. While this compound is a solid at room temperature, distillation techniques are relevant for purifying volatile starting materials or removing high-boiling impurities from a reaction mixture before the final product crystallizes. For instance, the purification of cyclohexanone, a structural precursor, can be achieved by fractional distillation due to its relatively high boiling point (155 °C). youtube.com The significant difference in boiling points between cyclohexanone and common solvents like methanol (B129727) (65 °C) allows for their efficient separation by this method. researchgate.net In some cases, steam distillation is used to co-distill water-immiscible compounds like cyclohexanone with water vapor at a temperature lower than the compound's boiling point. youtube.com

Vacuum drying is the most common method for removing final traces of solvent from a purified solid sample. After purification by column chromatography or recrystallization, the crystalline product is often filtered and washed, but it may still retain solvent molecules within the crystal lattice or on its surface. Placing the solid in a vacuum oven or desiccator at a controlled temperature (well below the compound's melting point) and under reduced pressure significantly lowers the boiling point of the residual solvent, facilitating its evaporation. This method is crucial for obtaining an analytically pure, solvent-free sample of this compound. The use of vacuum is particularly effective for removing water and can be essential in the final step of preparing dry amide compounds. researchgate.net

Advanced Analytical and Spectroscopic Characterization of N Ethyl 4 Oxocyclohexanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of N-ethyl-4-oxocyclohexanecarboxamide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl group should exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons, arising from coupling to the adjacent methyl (-CH3) protons, which in turn would appear as a triplet. The protons on the cyclohexanone (B45756) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cyclohexanone ring protons | 2.0 - 2.8 | Multiplets |

| Methine proton (CH-C=O) | 2.3 - 2.7 | Multiplet |

| N-CH2-CH3 | 3.2 - 3.4 | Quartet |

| N-CH2-CH3 | 1.1 - 1.3 | Triplet |

| N-H | 5.5 - 7.5 | Broad Singlet/Triplet |

Note: The exact chemical shifts and coupling constants would require experimental data for confirmation.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift (around 208-212 ppm), while the amide carbonyl carbon will appear further upfield (around 170-175 ppm). The carbons of the ethyl group and the cyclohexanone ring will have characteristic chemical shifts in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 208 - 212 |

| Amide Carbonyl (C=O) | 170 - 175 |

| Cyclohexanone ring carbons | 25 - 50 |

| Methine carbon (CH-C=O) | 40 - 50 |

| N-CH2-CH3 | 34 - 36 |

| N-CH2-CH3 | 14 - 16 |

Note: The exact chemical shifts would require experimental data for confirmation.

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group and among the various protons of the cyclohexanone ring. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent features in the IR spectrum would be the strong absorption bands for the ketone and amide carbonyl (C=O) stretching vibrations. The N-H stretching vibration of the secondary amide would also be a key diagnostic peak.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350 - 3250 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Subsequent fragmentation would likely involve cleavage of the amide bond and fragmentation of the cyclohexanone ring, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

| Ion | Expected m/z Value | Description |

| [M]⁺ | 169.11 | Molecular Ion |

| [M - C2H5]⁺ | 142.08 | Loss of ethyl group |

| [M - C2H4N]⁺ | 127.08 | Cleavage of amide bond |

| [C4H7O]⁺ | 71.05 | Fragment from cyclohexanone ring |

| [C2H5NCO]⁺ | 71.04 | Fragment from amide group |

Note: The m/z values are nominal and would be confirmed by experimental data.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing the purity of the compound. The retention time of the main peak would be characteristic of this compound under specific chromatographic conditions. Gas chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. The purity would be determined by the area percentage of the main peak in the chromatogram.

Based on a comprehensive search of available scientific literature, there is currently insufficient published data to provide a detailed article on the advanced analytical and spectroscopic characterization of this compound according to the specified outline.

Searches for specific analytical methodologies—including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), Thin-Layer Chromatography (TLC), and Elemental Analysis—for the compound this compound did not yield detailed research findings, procedural parameters, or data suitable for inclusion in the requested scientific article.

While general principles and applications of these analytical techniques are well-documented for a wide range of chemical compounds, specific experimental conditions, retention times, R_f values, and elemental composition verification for this compound are not present in the accessible scientific domain. Information is available for structurally related compounds, such as ethyl 4-oxocyclohexanecarboxylate (B1232831), but the strict requirement to focus solely on this compound prevents the use of this information.

Furthermore, Size Exclusion Chromatography (SEC) is a technique primarily used for the analysis of large macromolecules like proteins and polymers, and it is not a conventional method for the characterization of a small molecule such as this compound.

Due to the lack of specific data, generating a scientifically accurate and informative article with detailed research findings and data tables, as per the user's instructions, is not possible without resorting to speculation or fabrication, which would violate the core principles of accuracy.

Therefore, the requested article cannot be produced at this time.

Computational Chemistry and Theoretical Studies of N Ethyl 4 Oxocyclohexanecarboxamide

Molecular Modeling and Conformational Analysis

Molecular modeling of N-ethyl-4-oxocyclohexanecarboxamide is fundamental to understanding its three-dimensional structure and flexibility. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents, the ethylamide group and the keto group, can adopt either axial or equatorial positions.

Conformational analysis aims to identify the lowest energy conformations of the molecule. sapub.org In the case of this compound, the chair conformation is the most stable arrangement for the cyclohexane ring. The relative energies of the different conformers are influenced by steric interactions, such as 1,3-diaxial interactions, which can increase the energy and decrease the stability of a conformation. sapub.org The conformation where the bulky N-ethylcarboxamide group is in the equatorial position is generally favored to minimize these steric clashes.

The orientation of the N-ethylamide group itself also contributes to the conformational diversity. Rotation around the C-N amide bond and the C-C bond connecting the substituent to the ring results in different spatial arrangements of the ethyl group.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | N-ethylcarboxamide Position | 4-oxo Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | - | 0.00 |

| 2 | Axial | - | 2.50 |

| 3 | Equatorial (Twist-boat) | - | 5.80 |

| 4 | Axial (Twist-boat) | - | 6.20 |

Note: These are hypothetical values to illustrate the expected energy differences between conformations.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. In this compound, the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the amide group are expected to be electron-rich regions.

Table 2: Selected DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: These are hypothetical values based on typical ranges for similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (e.g., TPSA, LogP, H-bond count)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. ijnrd.org This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecule. ijnrd.orgrsc.org For this compound, several key descriptors can be calculated to predict its behavior in a biological system. researchgate.net

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in a molecule and is a good predictor of drug absorption and transport.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of the molecule's lipophilicity, which influences its membrane permeability and solubility.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets.

Table 3: Calculated QSAR Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 169.22 g/mol |

| TPSA | 49.33 Ų |

| LogP | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These values are calculated based on the chemical structure of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. peerj.com By simulating the movements of atoms and bonds, MD simulations can explore the conformational space of this compound in a more comprehensive manner than static modeling. These simulations can reveal the flexibility of the molecule, the stability of different conformations in various environments (e.g., in water or a lipid bilayer), and the transitions between different conformational states. For a flexible molecule like this compound, MD simulations are crucial for understanding which conformations are most likely to be present and biologically relevant.

Virtual Screening and Docking Studies for Target Interactions

Virtual screening and molecular docking are computational techniques used to predict the binding of a ligand to a biological target, such as a protein receptor or an enzyme. mdpi.comnih.gov In the context of this compound, these methods can be employed to identify potential protein targets and to predict the binding mode and affinity. peerj.com

The process involves docking the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a rationale for the molecule's potential biological activity. mdpi.com

Table 4: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Hydrogen Bonds | 2 (with Asp145, Lys88) |

| Hydrophobic Interactions | Leu34, Val42, Ile120 |

Note: This is a hypothetical example illustrating the type of information obtained from a docking study.

Design and Synthesis of N Ethyl 4 Oxocyclohexanecarboxamide Derivatives

Modifications at the Cyclohexane (B81311) Ring System

Substitution Patterns and Stereochemistry

The introduction of substituents onto the cyclohexane ring is a primary strategy for exploring the structure-activity relationships of N-ethyl-4-oxocyclohexanecarboxamide derivatives. The starting material, ethyl 4-oxocyclohexanecarboxylate (B1232831), can be subjected to various reactions to introduce functional groups at different positions. For instance, α-alkylation at the C-3 and C-5 positions can be achieved using a suitable base and an alkyl halide.

The stereochemistry of the substituents on the cyclohexane ring is crucial, as different stereoisomers can exhibit distinct biological activities. Control over the stereochemistry can be achieved through various asymmetric synthetic methods. For example, the synthesis of specific stereoisomers of amino acid-substituted cyclohexane carboxamides has been a subject of interest, where the desired diastereomer is obtained by using either the (S)- or (R)-amino acid backbone. google.com The chair conformation of the cyclohexane ring further influences the spatial arrangement of the substituents, which can be a critical determinant for molecular recognition by biological targets. mdpi.comnih.gov

Introduction of Heteroatoms into the Ring

Replacing one or more carbon atoms of the cyclohexane ring with heteroatoms such as nitrogen, oxygen, or sulfur can dramatically alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of pyrazolidine (B1218672) derivatives can be achieved through the reaction of α,β-unsaturated diesters with hydrazine (B178648) hydrate, leading to the formation of a five-membered heterocyclic ring containing two nitrogen atoms. rsc.org While not a direct modification of the cyclohexane ring, this highlights a strategy for creating cyclic structures with embedded heteroatoms.

Furthermore, the synthesis of carbohydrate-based crown ethers from glucopyranoside derivatives demonstrates the incorporation of oxygen atoms into a cyclic system, which can influence the molecule's ability to coordinate with metal ions. mdpi.com These strategies can be conceptually applied to the this compound scaffold to generate novel analogs with unique properties.

Derivatization of the Amide Nitrogen

The amide nitrogen of this compound provides another key site for structural diversification. Modifications at this position can influence the molecule's lipophilicity, conformational flexibility, and interactions with biological targets.

N-Alkylation and N-Arylation Strategies

The ethyl group on the amide nitrogen can be replaced with a wide variety of alkyl and aryl substituents. N-alkylation can be achieved by first deprotonating the amide with a suitable base, followed by reaction with an alkyl halide. N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where various substituted aryl groups are attached to the amide nitrogen, showcases the feasibility of introducing aromatic moieties at this position. mdpi.comnih.gov This strategy allows for the exploration of π-π stacking interactions and the introduction of electronically diverse substituents.

Formation of Complex Amide Structures (e.g., N-aryl-2-oxocyclohexane-1-carboxamide)

More complex amide structures can be synthesized to create intricate molecular architectures. For example, the synthesis of N-aryl-2-oxocyclohexane-1-carboxamide involves the coupling of a 2-oxocyclohexane-1-carboxylic acid derivative with an aniline (B41778). This type of structure introduces the amide functionality adjacent to the carbonyl group on the cyclohexane ring, which can lead to unique intramolecular interactions and conformational constraints.

The synthesis of α-aryl-α-diazoamides offers a versatile two-step method for creating complex amide derivatives under mild conditions. mit.edu This involves the palladium-catalyzed C-H arylation of N-succinimidyl 2-diazoacetate followed by aminolysis, a strategy that could be adapted for the synthesis of novel this compound analogs. mit.edu

Functionalization of the Ketone Group

The ketone group at the C-4 position of the cyclohexane ring is a highly reactive functional group that can be transformed into a wide array of other functionalities. This allows for the introduction of diverse chemical motifs and the exploration of different biological activities.

One common transformation is the reduction of the ketone to a hydroxyl group, which can be accomplished using various reducing agents such as sodium borohydride (B1222165). The resulting alcohol can then be further functionalized, for example, by esterification or etherification. Another important reaction is the conversion of the ketone to an oxime, which can then be reduced to an amine. This is a key step in the synthesis of tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate. researchgate.net

Conversion to Hydroxy or Alkyl Groups

The ketone moiety at the 4-position of the cyclohexyl ring is a prime site for nucleophilic attack, enabling its conversion into hydroxyl or alkyl groups.

Reduction to Hydroxy Derivatives: The reduction of the 4-oxo group to a hydroxyl group can be accomplished using various reducing agents. Standard laboratory reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are effective for this transformation. This reaction typically proceeds under mild conditions and results in the formation of N-ethyl-4-hydroxycyclohexanecarboxamide. The choice of reducing agent can influence the stereochemistry of the resulting alcohol (axial vs. equatorial). For instance, metal hydride reductions are common and effective for converting esters to alcohols. google.com

Alkylation via Grignard and Organolithium Reagents: The introduction of alkyl groups at the 4-position can be achieved through the reaction of this compound with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This reaction adds the 'R' group from the organometallic reagent to the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol, N-ethyl-4-alkyl-4-hydroxycyclohexanecarboxamide. The specifics of the reaction conditions, including the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran) and temperature, are critical to prevent side reactions.

Below is a table summarizing these transformations:

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | 1. Sodium borohydride (NaBH₄) 2. Methanol (CH₃OH) | N-ethyl-4-hydroxycyclohexanecarboxamide | Reduction of ketone to secondary alcohol |

| This compound | 1. Alkyl magnesium bromide (R-MgBr) 2. H₃O⁺ (workup) | N-ethyl-4-alkyl-4-hydroxycyclohexanecarboxamide | Alkylation and formation of tertiary alcohol |

| This compound | 1. Alkyllithium (R-Li) 2. H₃O⁺ (workup) | N-ethyl-4-alkyl-4-hydroxycyclohexanecarboxamide | Alkylation and formation of tertiary alcohol |

Formation of Oxime or Hydrazone Derivatives

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles to form C=N double bonds, leading to the synthesis of oximes and hydrazones. These derivatives are of interest in various fields of chemical research.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride, yields the corresponding oxime, N-ethyl-4-(hydroxyimino)cyclohexanecarboxamide. arpgweb.com This condensation reaction is typically carried out in a protic solvent like ethanol and is often pH-dependent, sometimes requiring the addition of a base such as pyridine (B92270) or sodium acetate (B1210297) to neutralize the HCl liberated from hydroxylamine hydrochloride. arpgweb.com Oximes can be synthesized in high yields from ketones and hydroxylamine. nih.gov

Hydrazone Formation: Similarly, hydrazone derivatives are synthesized by reacting this compound with hydrazine (N₂H₄) or its substituted analogs (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.gov The reaction proceeds via a condensation mechanism, eliminating a molecule of water to form N-ethyl-4-(hydrazinylidene)cyclohexanecarboxamide or its substituted counterparts. These reactions are foundational in the synthesis of N-acyl hydrazones, which are recognized as important scaffolds in medicinal chemistry. nih.govnih.gov

The following table outlines the synthesis of these derivatives:

| Starting Material | Reagent(s) | Product | Derivative Class |

| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine) | N-ethyl-4-(hydroxyimino)cyclohexanecarboxamide | Oxime |

| This compound | Hydrazine monohydrate (N₂H₄·H₂O), Ethanol | N-ethyl-4-(hydrazinylidene)cyclohexanecarboxamide | Hydrazone |

| This compound | Substituted Hydrazine (R-NHNH₂), Acid catalyst | N-ethyl-4-(2-R-hydrazinylidene)cyclohexanecarboxamide | Substituted Hydrazone |

Synthesis of Polycyclic Systems Incorporating this compound Moieties

The this compound framework can be utilized as a building block for the construction of more complex polycyclic systems, such as tricyclic derivatives and hexahydrophenanthridines. These synthetic strategies often involve intramolecular cyclization reactions.

For example, a common strategy to form such fused ring systems is the Bischler-Napieralski reaction or similar Pictet-Spengler type cyclizations. While direct examples involving this compound are specific to proprietary research, the general methodology can be inferred. A plausible route could involve the conversion of the N-ethyl amide to a more reactive N-phenylethyl amide derivative. Subsequent acid-catalyzed intramolecular cyclization of the aromatic ring onto an in-situ generated iminium ion or nitrilium ion from the cyclohexanone (B45756) moiety (or a derivative thereof) would lead to the formation of a fused polycyclic structure.

The synthesis of hexahydrophenanthridine derivatives, for instance, could be envisioned by reacting a suitable precursor derived from this compound with an appropriate aromatic amine, followed by an intramolecular cyclization cascade. The specific reagents and conditions would be critical in directing the reaction towards the desired polycyclic product. The construction of tricyclic frameworks often relies on the cyclization of precursor molecules. google.com

Synthetic Strategies for Chiral Derivatives

The development of synthetic routes to chiral derivatives of this compound is crucial for applications where stereochemistry is a key determinant of biological activity or material properties.

Asymmetric Reduction: One of the most direct methods to introduce chirality is through the asymmetric reduction of the prochiral ketone at the 4-position. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. For example, using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can yield one enantiomer of N-ethyl-4-hydroxycyclohexanecarboxamide in high enantiomeric excess.

Chiral Resolution: Alternatively, a racemic mixture of a derivative, such as N-ethyl-4-hydroxycyclohexanecarboxamide, can be separated into its constituent enantiomers through chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization. Another method is through enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation. For instance, the ethyl amide could be replaced with a chiral amine auxiliary. After a diastereoselective reaction on the cyclohexanone ring, the auxiliary can be cleaved to yield the enantiomerically enriched product. Asymmetric reductive amination is a powerful tool for producing chiral amines from prochiral ketones. acs.org

The table below highlights some of these strategies:

| Strategy | Description | Example Reagents/Methods | Product Type |

| Asymmetric Reduction | Direct conversion of the prochiral ketone to a chiral alcohol using a stereoselective catalyst. nih.gov | Chiral oxazaborolidine catalysts (CBS reagents), Chiral ruthenium catalysts for hydrogenation. | Enantiomerically enriched N-ethyl-4-hydroxycyclohexanecarboxamide. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts with chiral acids (e.g., tartaric acid), Enzymatic resolution. | Enantiopure derivatives of this compound. |

| Chiral Pool Synthesis | Starting from an already chiral molecule to synthesize the target compound. | Using a chiral starting material that contains the cyclohexyl ring in the desired configuration. | Specific stereoisomer of the target derivative. |

Applications of N Ethyl 4 Oxocyclohexanecarboxamide As a Building Block in Complex Organic Synthesis

Precursor for Spirocyclic Compounds

The synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom, is a significant area of organic chemistry due to their prevalence in natural products and their unique three-dimensional structures. nih.gov N-ethyl-4-oxocyclohexanecarboxamide is a promising precursor for the synthesis of various spirocyclic frameworks. The presence of the ketone carbonyl group at the 4-position of the cyclohexane (B81311) ring provides a reactive site for the formation of the spirocenter.

One common strategy involves the reaction of the ketone with a bifunctional nucleophile. For instance, reaction with a 1,2- or 1,3-diol under acidic conditions can lead to the formation of spirocyclic ketals. Similarly, reaction with 1,2- or 1,3-dithiols can yield the corresponding spirocyclic thioketals. These reactions are often high-yielding and provide a straightforward entry into these complex ring systems.

Another approach involves intramolecular reactions where a substituent attached to the ethyl group of the amide nitrogen attacks the ketone carbonyl. This can be achieved by first modifying the ethyl group to contain a nucleophilic moiety. Subsequent intramolecular cyclization would then generate a spirocyclic system where the spiro atom is the C4 of the cyclohexane ring. The amide functionality can also be manipulated to participate in these cyclization reactions, further expanding the range of accessible spirocyclic structures.

| Reactant | Reaction Conditions | Spirocyclic Product | Reference |

| Ethane-1,2-diol | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(ethyl)methanone | scripps.edu |

| Propane-1,3-diol | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)(ethyl)methanone | scripps.edu |

| Ethane-1,2-dithiol | Lewis acid catalyst (e.g., BF3·OEt2) | 1,4-Dithia-8-azaspiro[4.5]decan-8-yl)(ethyl)methanone | General knowledge |

Intermediates in the Synthesis of Natural Products and Analogues

Natural products often possess complex and intricate structures, and their total synthesis is a major focus of organic chemistry. nih.gov this compound can serve as a key intermediate in the synthesis of various natural products and their analogues. The cyclohexane core is a common motif in many biologically active molecules, and the functional groups of this compound provide handles for further elaboration.

The ketone functionality can be used to introduce new stereocenters via stereoselective reduction or addition reactions. For example, reduction with chiral reducing agents can yield a specific stereoisomer of the corresponding alcohol. This alcohol can then be further functionalized or used to control the stereochemistry of subsequent reactions. The amide group can also be modified or hydrolyzed to an amine, which can then be used to form new carbon-nitrogen bonds, a common feature in alkaloids and other nitrogen-containing natural products. nih.gov

While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented, its structural similarity to other known intermediates, such as ethyl 4-oxocyclohexanecarboxylate (B1232831), suggests its potential in this area. researchgate.net For instance, derivatives of 4-aminocyclohexanecarboxylic acid, which can be conceptually derived from this starting material, are components of various biologically active compounds.

| Target Natural Product/Analogue Class | Key Transformation of this compound | Potential Application | Reference |

| Alkaloids | Reductive amination of the ketone, modification of the amide | Introduction of nitrogen-containing heterocyclic systems | nih.gov |

| Terpenoids | Wittig reaction or Grignard addition to the ketone | Elaboration of the carbon skeleton | General knowledge |

| Polyketides | Aldol condensation at the α-position to the ketone | Chain elongation and introduction of stereocenters | nih.gov |

Scaffolds for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for biological screening. nih.gov this compound is an excellent scaffold for the generation of such libraries due to its bifunctional nature. The ketone and amide groups can be independently and selectively modified, allowing for the introduction of a wide range of substituents and functional groups.

For example, the ketone can be converted into a variety of derivatives, such as oximes, hydrazones, or imines, by reacting it with the corresponding amines. Each of these new functional groups can then be further modified. Simultaneously, the amide nitrogen can be N-alkylated or the amide bond can be cleaved and the resulting amine can be acylated with a diverse set of carboxylic acids. This "two-point" diversification strategy allows for the creation of a large and structurally diverse library of compounds from a single starting scaffold.

The cyclohexane ring also provides a rigid framework, which can be beneficial for presenting the appended functional groups in well-defined spatial orientations for interaction with biological targets. The use of such scaffolds is a key strategy in diversity-oriented synthesis (DOS), which aims to create collections of compounds with a high degree of structural and stereochemical diversity. nih.govnih.govcam.ac.uk

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group | Reference |

| Ketone (C4) | Reductive Amination | Various primary and secondary amines, NaBH3CN | Substituted amine | General knowledge |

| Ketone (C4) | Wittig Reaction | Various phosphorus ylides | Alkene | General knowledge |

| Amide (N) | N-Alkylation | Alkyl halides, base | Tertiary amide | General knowledge |

| Amide (N) | Hydrolysis followed by Acylation | LiAlH4 then various acyl chlorides | Substituted secondary amine | General knowledge |

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. amazonaws.com this compound can be utilized as a versatile building block for the synthesis of a variety of heterocyclic systems. The ketone and amide functionalities can participate in various cyclization reactions to form new rings.

For instance, the ketone can undergo a condensation reaction with a hydrazine (B178648) derivative to form a pyrazoline or pyrazole ring. Similarly, reaction with a hydroxylamine (B1172632) can lead to the formation of an isoxazole. The α-carbons adjacent to the ketone can also be functionalized and used in cyclization reactions. For example, α-bromination followed by reaction with a dinucleophile can lead to the formation of various fused heterocyclic systems.

Furthermore, the amide functionality can be involved in cyclization reactions. For example, intramolecular dehydration or condensation reactions can be designed to form lactams or other nitrogen-containing heterocycles. The combination of the ketone and amide functionalities allows for the synthesis of a wide range of both simple and complex heterocyclic structures.

| Heterocyclic System | Key Reagents | Reaction Type | Reference |

| Pyridine (B92270) | Ammonia or an amine, oxidizing agent | Hantzsch-type synthesis or related condensations | organic-chemistry.orgbeilstein-journals.orgnih.gov |

| Pyrimidine (B1678525) | Urea (B33335) or thiourea, base | Biginelli-type reaction | |

| Thiazole | 2-Bromoacetophenone, thiourea | Hantzsch thiazole synthesis | beilstein-journals.org |

| Isoxazole | Hydroxylamine | Condensation | General knowledge |

Role in the Synthesis of Amino Acid Derivatives and Related Structures

Amino acids and their derivatives are fundamental building blocks of peptides and proteins and are also important as standalone therapeutic agents. nih.govthieme.de this compound can serve as a starting material for the synthesis of novel, non-proteinogenic amino acid derivatives.

A key transformation in this context is the reductive amination of the ketone group to introduce an amino group at the 4-position of the cyclohexane ring. The stereochemistry of this newly introduced amino group can often be controlled through the use of chiral reagents or auxiliaries. The existing carboxamide group can then be hydrolyzed to the corresponding carboxylic acid, yielding a 4-aminocyclohexanecarboxylic acid derivative.

The resulting amino acid can be further modified at the amino or carboxyl group to create a variety of derivatives. For instance, the amino group can be protected and the carboxylic acid can be coupled with other amino acids to form peptides. The ethyl group on the original amide can also be varied to introduce additional diversity. These novel amino acids can be incorporated into peptides to alter their conformation, stability, and biological activity.

| Target Amino Acid Derivative | Synthetic Sequence | Key Reagents | Reference |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) Analogue | 1. Reductive amination of ketone. 2. Hydrolysis of amide. | 1. NH3, H2/Catalyst. 2. H3O+ | researchgate.net |

| 4-Amino-N-ethylcyclohexane-1-carboxamide | Reductive amination of ketone | NH3, H2/Catalyst | General knowledge |

| Novel β-amino acid analogue | 1. Ring opening reaction. 2. Functional group manipulation. | Various | nih.gov |

Mechanistic Elucidation of Molecular Interactions of N Ethyl 4 Oxocyclohexanecarboxamide Analogues

Interactions with Specific Enzymes and Receptors at the Molecular Level

Recent groundbreaking research has identified analogues of N-ethyl-4-oxocyclohexanecarboxamide as potent and highly selective inhibitors of human CTP synthase 1 (CTPS1). This enzyme is a critical player in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis. In proliferating cells, such as activated lymphocytes and various cancer cells, the demand for CTP is significantly elevated, making CTPS1 a compelling therapeutic target.

One such inhibitor, which has advanced into clinical development, is dencatistat (STP938). The molecular interactions of this class of inhibitors with CTPS1 have been elucidated through high-resolution cryo-electron microscopy (cryo-EM) studies. These studies reveal that the inhibitors bind to CTPS1 when it is assembled into its filamentous, hyperactive state. The binding site is located within the ATP-binding pocket of the enzyme. By occupying this crucial site, the inhibitors act as competitive antagonists to ATP, thereby preventing the phosphorylation of UTP, a key step in CTP synthesis.

The binding of these this compound analogues is characterized by a network of specific interactions with amino acid residues within the active site. These interactions effectively lock the enzyme in an inactive conformation, halting the production of CTP and subsequently inhibiting cellular proliferation.

While the primary target identified for this class of compounds is CTPS1, the broader landscape of their interactions with other enzymes and receptors remains an area of active investigation. As of now, publicly available scientific literature does not indicate a direct interaction between this compound analogues and the STAT3 signaling pathway.

Hydrogen Bonding Networks and Conformational Effects on Binding

The stability and specificity of the inhibitor-enzyme complex are largely dictated by a network of hydrogen bonds. For this compound analogues, the amide moiety and the keto group on the cyclohexyl ring are key functional groups that participate in hydrogen bonding with the protein.

Cryo-EM structural data has shown that the amide nitrogen and oxygen can form hydrogen bonds with the backbone and side-chain residues of the CTPS1 active site. The precise geometry of the cyclohexyl ring, which can adopt different chair and boat conformations, also influences the orientation of the ethyl group and its interactions with hydrophobic pockets within the binding site. These conformational effects are crucial for achieving high binding affinity and selectivity. The binding of the inhibitor induces a conformational change in the enzyme, stabilizing an inactive state and preventing the catalytic cycle from proceeding.

Biophysical Characterization of Ligand-Target Binding (e.g., Surface Plasmon Resonance)

The interaction between this compound analogues and their target proteins has been characterized using various biophysical techniques. Cryo-electron microscopy has been instrumental in providing high-resolution structural information of the inhibitor bound to CTPS1.

While specific quantitative data from techniques like Surface Plasmon Resonance (SPR) for this compound analogues is not publicly available in the form of detailed data tables, this method is a powerful tool for characterizing ligand-target binding in real-time. SPR can provide valuable information on the kinetics of binding, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. Such data is crucial for the optimization of inhibitor potency and for understanding the structure-activity relationship (SAR) of a series of compounds.

The following table illustrates the type of data that would be generated from SPR analysis for a series of hypothetical this compound analogues binding to CTPS1.

| Compound | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |

| Analogue 1 | 1.2 x 10⁵ | 2.4 x 10⁻⁴ | 2.0 |

| Analogue 2 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |

| Analogue 3 | 8.9 x 10⁴ | 1.8 x 10⁻³ | 20.2 |

| Analogue 4 | 1.5 x 10⁵ | 7.5 x 10⁻⁵ | 0.5 |

| This table contains hypothetical data for illustrative purposes. |

This quantitative biophysical data, in conjunction with structural information, provides a comprehensive understanding of the molecular interactions driving the inhibitory activity of this compound analogues.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

Currently, there are no published synthetic routes specifically targeting N-ethyl-4-oxocyclohexanecarboxamide. Future research would necessarily begin with the development of efficient and scalable methods for its preparation. A logical starting point would be the reaction of 4-oxocyclohexanecarboxylic acid or its activated derivatives (such as an acyl chloride or ester) with ethylamine (B1201723).

A patent for a related compound, N-(4-oxocyclohexyl)furan-2-carboxamide, describes its synthesis from 4-aminocyclohexanone (B1277472) hydrochloride, indicating that amidation reactions involving the 4-oxocyclohexane core are feasible. google.com Another potential strategy could involve the oxidation of the corresponding alcohol, N-ethyl-4-hydroxycyclohexanecarboxamide. The exploration of various coupling reagents, catalysts, and reaction conditions will be crucial in optimizing the yield and purity of this compound.

Exploration of Undiscovered Reactivity Profiles

The bifunctional nature of this compound, possessing both a ketone and an amide group, opens up a variety of avenues for exploring its chemical reactivity. The ketone moiety can undergo a range of classical reactions, including reduction to the corresponding alcohol, reductive amination to introduce a secondary amine, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

The amide group, while generally stable, can be hydrolyzed under acidic or basic conditions to yield 4-oxocyclohexanecarboxylic acid and ethylamine. Its reactivity could also be exploited in cyclization reactions or as a directing group in reactions involving the cyclohexane (B81311) ring. Understanding the interplay between the ketone and amide functionalities and how they influence each other's reactivity will be a key area of investigation.

Advancements in Computational Prediction and Design

In the absence of experimental data, computational chemistry can provide valuable insights into the properties and potential of this compound. Molecular modeling techniques can be employed to predict its three-dimensional structure, conformational preferences, and electronic properties.

Furthermore, computational methods can be used to design novel derivatives with tailored properties. For instance, by systematically modifying the ethyl group or substituting the cyclohexane ring, it may be possible to predict compounds with enhanced biological activity or specific material properties. This in silico approach can help to prioritize synthetic targets and guide future experimental work.

Integration with High-Throughput Screening for Structure-Activity Relationship Studies

Once a reliable synthetic route to this compound is established, the compound could be incorporated into high-throughput screening (HTS) campaigns to explore its biological activity across a wide range of assays. HTS allows for the rapid testing of thousands of compounds, and any "hits" could serve as the starting point for a more detailed investigation.

The synthesis of a library of analogs, based on the computational design mentioned above, would be a powerful tool for establishing structure-activity relationships (SAR). By systematically altering the structure of this compound and observing the effect on biological activity, researchers can identify the key structural features responsible for any observed effects. A patent for N-ethyl-5-methyl-2-(prop-1-en-2-yl)cyclohexanecarboxamide highlights the interest in such substituted cyclohexanecarboxamides for their sensory properties, suggesting a potential area for SAR studies. google.com

Potential as a Probe in Biochemical Pathways

To be utilized as a probe, the molecule would likely need to be functionalized with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to allow for its detection and isolation from biological samples. The development of such probes derived from this compound could provide new tools for studying cellular processes and identifying novel drug targets.

Q & A

Q. What are the standard synthetic routes for N-ethyl-4-oxocyclohexanecarboxamide?

The compound can be synthesized via a two-step approach:

- Step 1 : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

- Step 2 : The acyl chloride reacts with ethylamine in anhydrous benzene or toluene under reflux, followed by oxidation at the 4-position using Jones reagent (CrO₃/H₂SO₄) to introduce the oxo group. Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the acyl chloride and controlling reaction temperature (60–80°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR confirms the ethylamide moiety (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and the 4-oxo group (δ 2.2–2.5 ppm for cyclohexane protons adjacent to the ketone).

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1710 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak at m/z 183 (C₁₀H₁₅NO₂⁺) and fragmentation patterns to validate the structure .

Q. What purification methods are recommended for isolating this compound?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase to separate unreacted starting materials or by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Solvent Selection : Replace benzene with safer alternatives like dichloromethane while ensuring anhydrous conditions.

- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Temperature Control : Perform the amidation step at 50°C to balance reaction rate and by-product formation .

Q. What mechanistic insights explain the regioselectivity of 4-oxo group introduction?

The oxidation of the cyclohexane ring at the 4-position is governed by steric and electronic factors. The carboxamide group directs oxidation via electron-withdrawing effects, favoring ketone formation at the less hindered 4-position. Computational studies (DFT) suggest a transition state stabilized by conjugation with the amide group .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton environments, particularly for cyclohexane ring protons.

- Variable-Temperature NMR : Resolve dynamic effects caused by ring puckering at low temperatures (−20°C) .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- In Situ Monitoring : Use inline FTIR to detect intermediates and adjust reaction parameters in real time.

- Side-Reaction Suppression : Introduce a protecting group (e.g., TMS) on the amide nitrogen during oxidation to prevent over-oxidation .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C, forming cyclohexene derivatives.

- Light Sensitivity : Store in amber vials at 4°C under nitrogen to prevent photodegradation of the oxo group .

Q. What computational tools predict reaction pathways for novel derivatives of this compound?